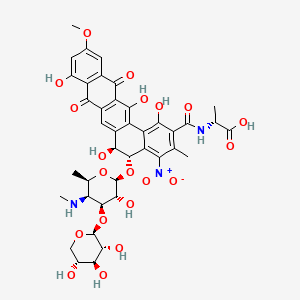
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-hydroxy-3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the desired nicotinonitrile compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine derivative .
Scientific Research Applications
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may target enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3,4-dimethoxyphenyl)butyric acid
- 7-(2-Hydroxy-3,4-dimethoxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- 4-(3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile
Uniqueness
What sets 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61948-31-0 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-(2-hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-9-10(2)18-8-11(7-17)14(9)12-5-6-13(20-3)16(21-4)15(12)19/h5-6,8,19H,1-4H3 |
InChI Key |
UWJSITSXVNDELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C)C#N)C2=C(C(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


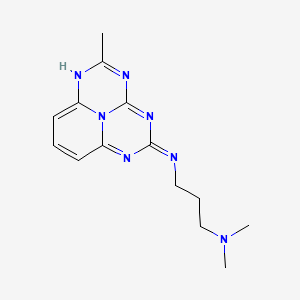
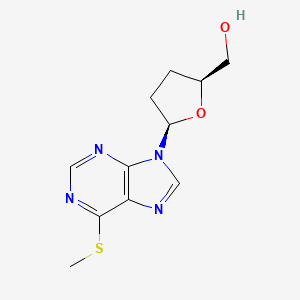
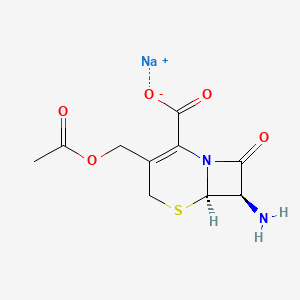

![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
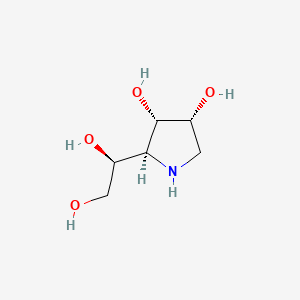

![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)

